molecular formula C15H9BrO B8339386 10-Bromo-9-anthracenecarbaldehyde

10-Bromo-9-anthracenecarbaldehyde

Cat. No. B8339386
M. Wt: 285.13 g/mol
InChI Key: YPRQOJZRPXMBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09285320B2

Procedure details

DMAC (N,N-dimethylacetamide) was used as a solvent. As reaction is oxygen sensitive, DMAC was placed in three-necked round-bottomed flask equipped with a three-way stopcock with a vacuum line attached on one side and an ultra-dry N2 filled balloon on the other side. With this setup, the flask headspace could be readily evacuated and nitrogen gas admitted to the evacuated space. Thus, DMAC was kept under a N2 environment. To the three-necked flask Bromoaldehyde 6 (25 mg, 0.088 mmol), Zn(CN)2 (18.5 mg, 0.157 mmol), Pd2(dba)3 (2.09 mg, 0.002 mmol), Zn dust (1 mg, 0.022 mmol) were weighed out and flask was evacuated and N2 gas was allowed to enter the flask via adjustment of the three way stopcock. DMAC (4 mL) was added to the flask via a syringe keeping the flask under vacuum. t-Butyl phosphine (1.77 mg, 0.009 mmol) was added via syringe. The whole assembly was transferred in an oil bath at 80° C. and let the reaction stir at 80° C. for three hours. After monitoring the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL) was added to the reaction mixture and crude reaction mixture was washed with saturated solution of K2CO3, and the organic layer was separated and washed with saturated solution of NH4Cl. The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give yellow solid 7 in 89% yield by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Three
Quantity
1.77 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
18.5 mg
Type
catalyst
Reaction Step Six
Quantity
2.09 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
1 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
89%

Identifiers

REACTION_CXSMILES
O=O.[N:3]#N.BrC1[C:7]2[C:12]([C:13]([CH:20]=[O:21])=[C:14]3C=1[CH:18]=[CH:17][CH:16]=[CH:15]3)=C[CH:10]=[CH:9][CH:8]=2.[C:22](P)([CH3:25])([CH3:24])[CH3:23]>CN(C)C(=O)C.[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Zn]>[C:23]([C:22]1[C:25]2[C:12]([C:13]([CH:20]=[O:21])=[C:14]3[C:24]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)=[CH:7][CH:8]=[CH:9][CH:10]=2)#[N:3] |f:5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
25 mg
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O
Step Four
Name
Quantity
1.77 mg
Type
reactant
Smiles
C(C)(C)(C)P
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
18.5 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Seven
Name
Quantity
2.09 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Eight
Name
Quantity
1 mg
Type
catalyst
Smiles
[Zn]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir at 80° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As reaction
CUSTOM
Type
CUSTOM
Details
was placed in three-necked round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a three-way stopcock with a vacuum line
CUSTOM
Type
CUSTOM
Details
With this setup, the flask headspace could be readily evacuated
CUSTOM
Type
CUSTOM
Details
flask was evacuated
ADDITION
Type
ADDITION
Details
DMAC (4 mL) was added to the flask via a syringe
CUSTOM
Type
CUSTOM
Details
The whole assembly was transferred in an oil bath at 80° C.
CUSTOM
Type
CUSTOM
Details
the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
crude reaction mixture
WASH
Type
WASH
Details
was washed with saturated solution of K2CO3
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated solution of NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.